(R)-2-Amino-2-(2,4-difluorophenyl)acetic acid
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Overview
Description
®-2-Amino-2-(2,4-difluorophenyl)acetic acid is a chiral amino acid derivative characterized by the presence of two fluorine atoms on the phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-difluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzeneethanol.
Oxidation: The alcohol group of 2,4-difluorobenzeneethanol is oxidized to form 2,4-difluorophenylacetic acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,4-difluorophenyl)acetic acid may involve large-scale oxidation and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,4-difluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(2,4-difluorophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,4-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylacetic acid: Lacks the amino group, making it less versatile in biological applications.
2,4-Dichlorophenoxyacetic acid: A herbicide with different functional groups and applications.
Uniqueness
®-2-Amino-2-(2,4-difluorophenyl)acetic acid is unique due to its chiral nature and the presence of both amino and difluorophenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,4-difluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
COIWYFIMAXMSKX-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)O)N |
Origin of Product |
United States |
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